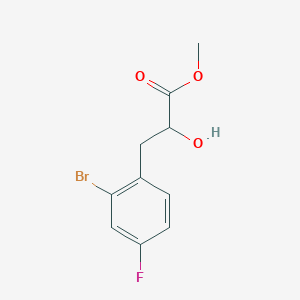![molecular formula C6H14Cl2N2 B13607892 rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,6R)-2,5-diazabicyclo[420]octanedihydrochloride,trans is a bicyclic compound that contains two nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to maintain precise control over reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
- rac-(1R,6R)-2-azabicyclo[4.2.0]octan-3-one
- rac-(1R,6R,7S)-3-azabicyclo[4.2.0]octan-7-ol hydrochloride
Uniqueness
rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans is unique due to its specific bicyclic structure and the presence of two nitrogen atoms. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C6H14Cl2N2 |
|---|---|
Peso molecular |
185.09 g/mol |
Nombre IUPAC |
(1S,6S)-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H/t5-,6-;;/m0../s1 |
Clave InChI |
YDHHOMAODDKZOZ-USPAICOZSA-N |
SMILES isomérico |
C1C[C@H]2[C@H]1NCCN2.Cl.Cl |
SMILES canónico |
C1CC2C1NCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















